molecular formula C4H10BClO2 B13448217 (4-Chlorobutyl)boronic acid CAS No. 71081-50-0

(4-Chlorobutyl)boronic acid

Cat. No.: B13448217
CAS No.: 71081-50-0
M. Wt: 136.39 g/mol
InChI Key: UELLUJHBUAIKGW-UHFFFAOYSA-N
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Description

(4-Chlorobutyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including (4-Chlorobutyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OCH₃)₃) or triisopropyl borate (B(OiPr)₃). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production methods for boronic acids often involve metal-catalyzed borylation of alkanes and arenes via C-H activation. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobutyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorobutyl)boronic acid is used as a building block for synthesizing more complex molecules. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine

In biology and medicine, boronic acids are used for their ability to form reversible covalent bonds with diols. This property makes them useful in the design of sensors and drug delivery systems. For example, boronic acid-based materials are used in glucose sensors for diabetes management .

Industry

In industry, boronic acids are used in the production of polymers and materials with unique properties. They are also employed in the development of catalysts for various chemical processes .

Mechanism of Action

The mechanism of action of (4-Chlorobutyl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial for its role in molecular recognition and catalysis. The boron atom in boronic acids acts as a Lewis acid, accepting electron pairs from nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Cyclobutylboronic acid
  • Pinacol boronic esters

Uniqueness

(4-Chlorobutyl)boronic acid is unique due to its specific structure, which includes a chlorobutyl group. This structural feature imparts distinct reactivity and properties compared to other boronic acids. For example, the presence of the chlorine atom can influence the compound’s reactivity in substitution reactions .

Properties

CAS No.

71081-50-0

Molecular Formula

C4H10BClO2

Molecular Weight

136.39 g/mol

IUPAC Name

4-chlorobutylboronic acid

InChI

InChI=1S/C4H10BClO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2

InChI Key

UELLUJHBUAIKGW-UHFFFAOYSA-N

Canonical SMILES

B(CCCCCl)(O)O

Origin of Product

United States

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